Imidazo[1,2-b]pyridazine-6-carboxylic acid
Overview
Description
Imidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound with a fused bicyclic structure. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft Additionally, it interacts with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and migration of cancer cells, indicating its potential as an anti-cancer agent . Furthermore, this compound can modulate cell signaling pathways such as the IL-17A pathway, which is involved in inflammatory responses . By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it can interact with the IL-17A receptor, blocking the signaling pathway and reducing inflammation . These interactions at the molecular level result in significant biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and anti-inflammatory effects . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase and reduce inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, increasing its solubility and facilitating its excretion. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives
Scientific Research Applications
Imidazo[1,2-b]pyridazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of Imidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of IL-17A, a cytokine involved in inflammatory responses. By binding to IL-17A, the compound can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases like psoriasis and rheumatoid arthritis .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile reactivity.
Imidazo[4,5-b]pyridine: Studied for its pharmacological potential in various therapeutic areas .
Uniqueness: Imidazo[1,2-b]pyridazine-6-carboxylic acid stands out due to its specific inhibition of IL-17A, which is not commonly observed in other similar compounds. This unique interaction makes it a promising candidate for the treatment of inflammatory and autoimmune diseases .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441396 | |
Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769109-13-9 | |
Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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